molecular formula C62H97ClCoN13O15P- B12348636 Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3'-esterwith (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3),hydrochloride

Cat. No.: B12348636
M. Wt: 1389.9 g/mol
InChI Key: VGZZULVOBYPGPF-UHFFFAOYSA-K
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Description

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride is a complex organometallic compound. It is a derivative of hydroxocobalamin, which is a form of vitamin B12. This compound is known for its significant biological activity and is used in various scientific and medical applications .

Preparation Methods

The preparation of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride involves multiple synthetic steps. The process typically includes the synthesis of cobalt complexes, side-chain modifications, and hydroxylation. These steps require precise reaction conditions and advanced synthetic techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound plays a crucial role in biological studies, particularly in understanding the function of vitamin B12 and its derivatives.

    Medicine: It is used in the treatment of vitamin B12 deficiency and related disorders. Additionally, it has applications in the development of new pharmaceuticals.

    Industry: The compound is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride involves its role as a cofactor in enzymatic reactions. It interacts with various molecular targets and pathways, particularly those involved in cellular metabolism and energy production. The compound’s ability to donate and accept electrons makes it essential in redox reactions within the body .

Comparison with Similar Compounds

Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Each of these compounds has unique properties and applications, making Cobinamide, Co-hydroxy-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3), hydrochloride a valuable addition to the family of vitamin B12 derivatives.

Properties

Molecular Formula

C62H97ClCoN13O15P-

Molecular Weight

1389.9 g/mol

IUPAC Name

cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

InChI

InChI=1S/C62H97N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h23,29-31,34-37,39-41,52-53,56-57,76,84H,12-22,24-28H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q-1;;+3;/p-3

InChI Key

VGZZULVOBYPGPF-UHFFFAOYSA-K

Isomeric SMILES

CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Origin of Product

United States

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